molecular formula C20H17N3O2 B502669 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide

Cat. No.: B502669
M. Wt: 331.4g/mol
InChI Key: QADVLRDBRTUSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide is an organic compound with a complex structure, featuring both benzoylamino and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide typically involves the reaction of benzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylamine, which then reacts with another benzoyl chloride molecule to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide
  • 4-Pyrimidinecarboxylic acid, 2-(4-methyl-2-pyridinyl)-

Uniqueness

This compound is unique due to its specific combination of benzoylamino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4g/mol

IUPAC Name

2-benzamido-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H17N3O2/c1-14-11-12-21-18(13-14)23-20(25)16-9-5-6-10-17(16)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25)

InChI Key

QADVLRDBRTUSHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

solubility

0.2 [ug/mL]

Origin of Product

United States

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